molecular formula C19H20F3N5 B12240667 2-Cyclopropyl-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

2-Cyclopropyl-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B12240667
M. Wt: 375.4 g/mol
InChI Key: RXSFTUKLBCCCIU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine core, which is known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-Cyclopropyl-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to modulate cellular signaling pathways .

Properties

Molecular Formula

C19H20F3N5

Molecular Weight

375.4 g/mol

IUPAC Name

2-(2-cyclopropylpyrimidin-4-yl)-5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C19H20F3N5/c20-19(21,22)15-2-1-6-24-18(15)27-10-13-8-26(9-14(13)11-27)16-5-7-23-17(25-16)12-3-4-12/h1-2,5-7,12-14H,3-4,8-11H2

InChI Key

RXSFTUKLBCCCIU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CC4CN(CC4C3)C5=C(C=CC=N5)C(F)(F)F

Origin of Product

United States

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